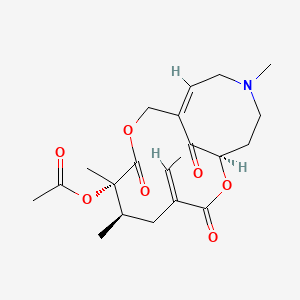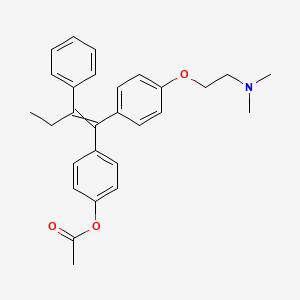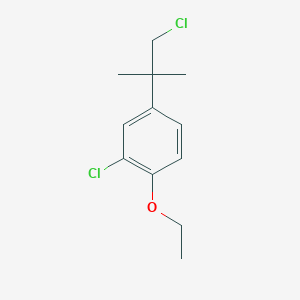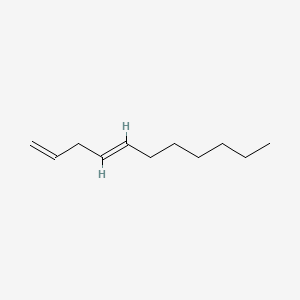![molecular formula C16H18N2 B1638120 N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline CAS No. 2808-98-2](/img/structure/B1638120.png)
N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyridine ring via a vinyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline typically involves the reaction of N,N-dimethylaniline with a pyridine derivative under specific conditions. One common method is the alkylation of N,N-dimethylaniline with a pyridine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, where the dimethylamino group or the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: N-oxides, other oxidized derivatives.
Reduction: Amines, reduced products.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can act as a ligand in binding studies and help in understanding the mechanisms of enzyme inhibition .
Medicine: Its structural features make it a candidate for designing molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dimethylamino group and the pyridine ring allows it to form hydrogen bonds and other interactions with the target molecules. These interactions can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect .
Comparación Con Compuestos Similares
- N,N-dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline
- N,N-dimethyl-4-[(E)-2-(3-pyridinyl)vinyl]aniline
Comparison: N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline is unique due to the specific positioning of the pyridine ring and the vinyl group. This structural arrangement influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .
Propiedades
Número CAS |
2808-98-2 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
InChI |
InChI=1S/C16H18N2/c1-13(15-8-10-17-11-9-15)12-14-4-6-16(7-5-14)18(2)3/h4-12H,1-3H3/b13-12+ |
Clave InChI |
HMJPNNRBGBKUNV-OUKQBFOZSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C2=CC=NC=C2 |
SMILES canónico |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)








